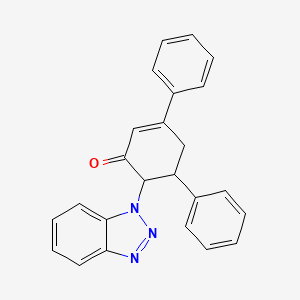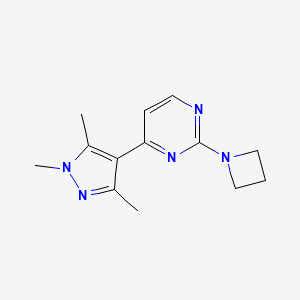
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine, also known as CNMP, is a chemical compound that belongs to the family of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antitumor, antibacterial, and antifungal activities. Moreover, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been found to be effective against multidrug-resistant bacteria, making it a promising candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells and bacteria.
Biochemical and Physiological Effects
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been shown to exhibit a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit bacterial growth, and modulate the immune system. Moreover, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is its versatility. It can be easily synthesized and modified to enhance its biological activity. Moreover, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been found to be stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one of the limitations of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine. One area of interest is the development of new derivatives of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine with enhanced biological activity. Moreover, further studies are needed to elucidate the mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine and its potential applications in the treatment of various diseases. Additionally, research on the pharmacokinetics and pharmacodynamics of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is needed to optimize its use in clinical settings.
Conclusion
In conclusion, 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is a promising compound with a wide range of potential applications in medicinal chemistry. Its synthesis method is simple and yields high purity and yield, making it suitable for large-scale production. 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine has been shown to exhibit potent antitumor, antibacterial, and antifungal activities, and its low toxicity makes it a potentially safe and effective therapeutic agent. However, further research is needed to fully understand its mechanism of action and optimize its use in clinical settings.
Synthesemethoden
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine can be synthesized by reacting 2-chloro-6-nitroaniline with 4-methylpiperazine in the presence of a catalyst. This method yields 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine with high purity and yield, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
1-(2-chloro-6-nitrophenyl)-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-13-5-7-14(8-6-13)11-9(12)3-2-4-10(11)15(16)17/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTYGQGYDUZEPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(diphenylmethyl)piperazine](/img/structure/B5234175.png)
![1-[2-(3-bromophenoxy)ethoxy]-2-ethoxybenzene](/img/structure/B5234190.png)



![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)


![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)
![4'-[2-chloro-5-(trifluoromethyl)phenyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5234231.png)
![1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5234246.png)

![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5234268.png)